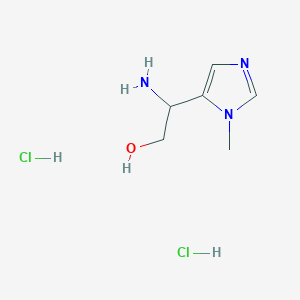
2-Amino-2-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol-dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C6H11N3O·2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazolhaltige Verbindungen, wie z. B. die, haben ein breites Spektrum an chemischen und biologischen Eigenschaften . Es wurde festgestellt, dass sie verschiedene biologische Aktivitäten aufweisen, wie z. B. antibakterielle, antimikrobielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamoebische, antihelminthische, antimykotische und ulzerogene Aktivitäten .
Fluoreszierender Farbstoffzwischenprodukt
Die Verbindung kann als Zwischenprodukt bei der Synthese von fluoreszierenden Farbstoffen verwendet werden . Diese Farbstoffe werden hauptsächlich in der biologischen Markierung und Bioimaging-Forschung verwendet .
Enzymsubstrat
Es kann auch als Enzymsubstrat verwendet werden, um die Aktivität bestimmter fluoreszierender Moleküle zu detektieren .
Lebensmittelbedingtes Karzinogen
2-Amino-3-methylimidazo[4,5-f]chinolin (IQ) ist ein lebensmittelbedingtes Karzinogen, das in bei hohen Temperaturen gegartem Fleisch und Tabakrauch vorkommt . Beim Menschen wird IQ durch die Cytochrom (CYP) P450-Isoform CYP1A2 metabolisiert und durch N-Acetyltransferase oder Sulfotransferase zu einem Metaboliten konjugiert, der mit DNA reagiert, um Addukte zu bilden .
Synthese von Heterocyclen
Die Verbindung kann bei der Synthese von Heterocyclen verwendet werden, die einen wichtigen Kern in vielen isolierten Naturprodukten darstellen .
Fortgeschrittene Glykationsendprodukte
Imidazol-4-one werden als fortgeschrittene Glykationsendprodukte (AGE), posttranslationale Modifikationen mehrerer Aminosäuren, gefunden .
Indikator für die Nierengesundheit
Kreatinin, ein Abfallprodukt, das zur Beurteilung der Nierengesundheit verwendet wird, ist ein natürlich vorkommendes Imidazol-4-on im Körper .
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the pharmacokinetic parameters of imidazole containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of many drugs and compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde. This process forms the basic imidazole structure.
Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the methyl group at the 1-position and the amino group at the 2-position.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Eigenschaften
IUPAC Name |
2-amino-2-(3-methylimidazol-4-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-9-4-8-2-6(9)5(7)3-10;;/h2,4-5,10H,3,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZJRKAWWVRTKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(CO)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



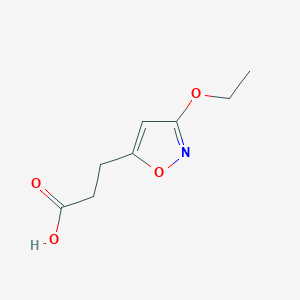

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
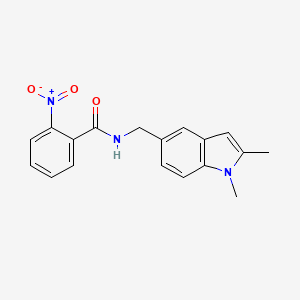
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
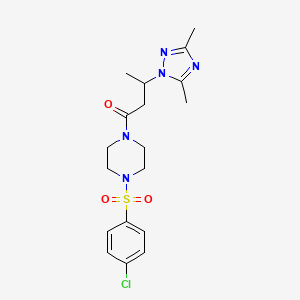
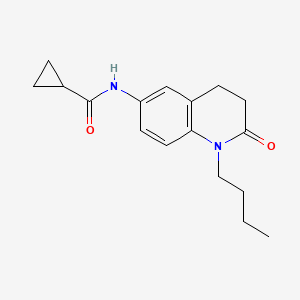
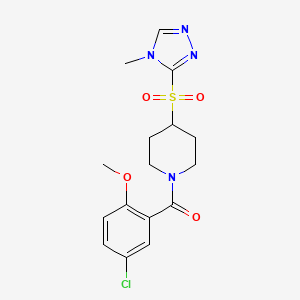

![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)
![ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
